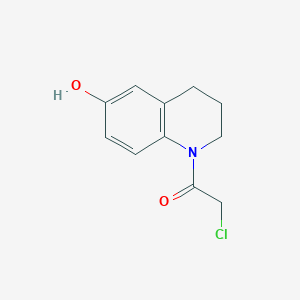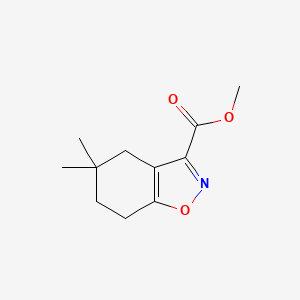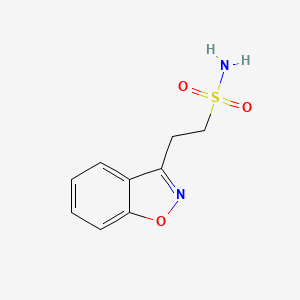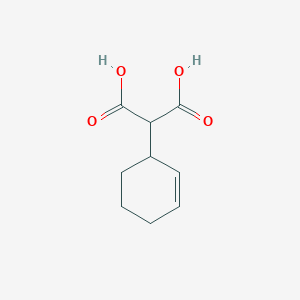
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde, also known as MMP-MPCA, is a synthetic compound that has recently been studied for its potential applications in scientific research. MMP-MPCA is a colorless, crystalline solid that is soluble in water and is stable under normal laboratory conditions. It is a product of the condensation reaction of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carboxylic acid with formaldehyde. The structure of MMP-MPCA is shown in Figure 1.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is based on its ability to form a fluorescent complex with hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide. The complex formation is due to the strong electron-donating ability of the 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde molecule. The fluorescent complex is formed when the electron-donating 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde molecule interacts with the electron-accepting species, such as hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide. The formation of the fluorescent complex results in an increase in the fluorescence intensity.
Biochemical and Physiological Effects
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. In addition, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been shown to inhibit the formation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Furthermore, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been shown to inhibit the formation of nitric oxide and reactive oxygen species, which are associated with inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is a stable compound that is soluble in water and is not toxic. In addition, it is relatively inexpensive and easy to synthesize. Furthermore, the fluorescent complex formed with 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is highly sensitive and can be used for the detection of hydrogen peroxide, nitric oxide, reactive oxygen species, and amyloid-beta peptide.
However, there are some limitations to the use of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde in laboratory experiments. It is not very soluble in organic solvents and is not compatible with some enzymes. In addition, the fluorescent complex formed with 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde is not very stable and can be affected by light and temperature.
Orientations Futures
For research may include the development of new fluorescent probes for the detection of other molecules, the use of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde for the detection of other disease-associated molecules, and the investigation of its potential therapeutic applications. In addition, further research may be conducted to explore the biochemical and physiological effects of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde, as well as to investigate its potential toxicity. Finally, further research may be conducted to optimize the synthesis of 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde and to improve its solubility in organic solvents.
Méthodes De Synthèse
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde can be synthesized from 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carboxylic acid and formaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a condensation reaction. The reaction is carried out in an aqueous solution at a temperature of 80°C for a period of 5-6 hours. The reaction yields a white crystalline solid that is soluble in water and is stable under normal laboratory conditions.
Applications De Recherche Scientifique
3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of hydrogen peroxide in biological systems. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of reactive oxygen species in cells. Furthermore, 3-methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde has been used as a fluorescent probe for the detection of amyloid-beta peptide in cells.
Propriétés
IUPAC Name |
3-methyl-1-(2-methylpropyl)-5-morpholin-4-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)8-16-13(12(9-17)11(3)14-16)15-4-6-18-7-5-15/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIFPBDRHKJHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methylpropyl)-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)






